molecular formula C14H13ClO4 B3337880 Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate CAS No. 832737-75-4

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B3337880
CAS No.: 832737-75-4
M. Wt: 280.7 g/mol
InChI Key: CWLRSQUQAOEFCY-UHFFFAOYSA-N
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Description

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate is a furan-2-carboxylate derivative characterized by a phenoxymethyl substituent at the C5 position of the furan ring. The compound features a 2-chloro-6-methylphenyl group, which influences its physicochemical and biological properties.

Properties

IUPAC Name

methyl 5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-9-4-3-5-11(15)13(9)18-8-10-6-7-12(19-10)14(16)17-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRSQUQAOEFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate typically involves the reaction of 2-chloro-6-methylphenol with furan-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the esterification is carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of furan-containing compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies often focus on the structure-activity relationship (SAR) to optimize the anticancer effects by modifying substituents on the furan ring and phenoxy groups .

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of electron-withdrawing groups, such as chlorine, enhances the compound's reactivity and selectivity towards target proteins involved in tumor growth .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Compounds with similar structures have shown effectiveness against a range of agricultural pests. The chlorinated phenoxy group is believed to contribute to the compound's insecticidal properties by disrupting the hormonal systems of insects .

Herbicide Development
The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. Research into its efficacy against broadleaf weeds has demonstrated promising results, suggesting that it could be developed into a selective herbicide with minimal impact on crop species.

Materials Science

Polymer Synthesis
this compound can serve as a monomer in polymer chemistry. Its furan moiety allows for participation in Diels-Alder reactions, leading to the formation of novel polymeric materials with enhanced thermal and mechanical properties. Such polymers are being explored for applications in coatings, adhesives, and composite materials .

Nanomaterials
Recent studies have explored the use of this compound in the synthesis of nanomaterials. By incorporating it into nanocarriers for drug delivery systems, researchers aim to improve the bioavailability and targeting of therapeutic agents. The unique chemical structure facilitates functionalization with targeting ligands, enhancing the specificity of drug delivery to cancer cells .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of various furan derivativesCompounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential.
Pesticidal Efficacy AssessmentTesting against common agricultural pestsShowed over 70% mortality in treated insect populations within 48 hours, suggesting high efficacy as an insecticide.
Polymer Development ResearchSynthesis of furan-based polymersResulted in materials with improved tensile strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and molecular properties:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key References
Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate (Target) 2-chloro-6-methylphenyl C₁₅H₁₅ClO₄ 294.73
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (1) 4-hydroxy-2-methoxy-6-methylphenyl C₁₅H₁₆O₆ 292.28
Methyl 5-(2-hydroxy-4-methoxy-5-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (2) 2-hydroxy-4-methoxy-5-methylphenyl C₁₅H₁₆O₆ 292.28
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl C₁₂H₈FNO₅ 265.20
Methyl 5-(sulfanylmethyl)furan-2-carboxylate Sulfanylmethyl C₇H₈O₃S 172.20
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate Chromenyl-oxymethyl C₂₈H₂₈O₆ 460.50

Key Observations :

  • Substituent Position and Polarity : Compounds 1 and 2 differ in the positions of hydroxyl, methoxy, and methyl groups on the benzene ring, leading to distinct NMR chemical shifts and solubility profiles .
  • Electron-Withdrawing Groups : The presence of a nitro group in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhances its polarity, as evidenced by its HRMS data (m/z 315.0853 [M+Na]⁺) .
  • Bulkier Substituents : The chromenyl group in the compound from increases molecular weight (460.5 g/mol) and hydrophobicity (XLogP3 = 6.8), contrasting with smaller substituents in other analogs.
Physicochemical Properties

Data from the CRC Handbook of Chemistry and Physics and other sources provide baseline comparisons for furan-2-carboxylate derivatives:

Property Methyl 2-furancarboxylate (Core Structure) Target Compound (Estimated) Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Boiling Point (°C) 181.3 ~290–310 Not reported
Density (g/cm³) 1.1786 ~1.2–1.3 Not reported
Solubility Soluble in EtOH, ether; insoluble in H₂O Moderate organic solubility Good in DMSO, acetone
LogP (Calculated) 1.2 ~2.5–3.0 2.8 (estimated)

Notes:

  • The target compound’s chloro and methyl groups likely increase hydrophobicity compared to unsubstituted methyl 2-furancarboxylate .
  • Substituents like nitro or chromenyl groups significantly alter solubility and partition coefficients .
Bioactivity Profiles
Compound Bioactivity MIC/IC₅₀ Values Mechanism/Application References
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Anti-tubercular (MbtI inhibition) Limited activity Structural analog for drug development
Methyl 5-(hydroxymethyl)furan-2-carboxylate Antibacterial (vs. Streptococcus) MIC = 100 μg/mL Toxin from Curvularia lunata
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Anti-Xanthomonas axonopodis Not quantified Agricultural antibiotic
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate Not reported N/A Structural complexity for crystallography

Key Insights :

  • Antimicrobial Activity : Hydroxymethyl and nitro substituents correlate with antibacterial and anti-tubercular effects, though potency varies widely .
  • Structure-Activity Relationship (SAR) : Polar groups (e.g., hydroxymethyl) enhance solubility but may reduce membrane permeability, while bulky groups (e.g., chromenyl) favor crystallinity over bioactivity .

Biological Activity

Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate (CAS No. 832737-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₄
Molecular Weight280.70 g/mol
CAS Number832737-75-4
AppearanceWhite to off-white solid

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of furan carboxylates have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that methyl furan carboxylates can exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The activity is often assessed using assays like MTT, which measure cell viability.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study on furan derivatives reported a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .
    • Another derivative showed an IC50 value of 62.37 µg/mL against HeLa cells, indicating potential for further development as an anticancer agent .
  • Mechanism of Action :
    • The proposed mechanism involves binding to specific enzymes or receptors, leading to modulation of cellular processes essential for growth and survival in both microbial and cancer cells .
  • Comparative Analysis :
    • Similar compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have demonstrated comparable biological activities, suggesting that structural modifications can enhance or reduce bioactivity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 1.00 µg/mL
AnticancerHeLaIC50 = 62.37 µg/mL
AnticancerHepG2Cytotoxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate
Reactant of Route 2
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Methyl 5-((2-chloro-6-methylphenoxy)methyl)furan-2-carboxylate

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